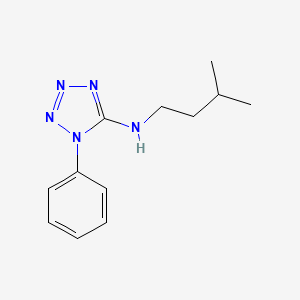
N-(3-methylbutyl)-1-phenyltetrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methylbutyl)-1-phenyltetrazol-5-amine, also known as NSP-989, is a novel compound with potential applications in scientific research. This compound belongs to the class of tetrazoles, which are widely used in medicinal chemistry due to their diverse biological activities. NSP-989 has been synthesized using various methods and has shown promising results in several scientific studies.
Mécanisme D'action
N-(3-methylbutyl)-1-phenyltetrazol-5-amine is believed to exert its biological effects by modulating the activity of GABA receptors. GABA receptors are the primary inhibitory receptors in the brain and play a crucial role in the regulation of anxiety, mood, and seizure activity. N-(3-methylbutyl)-1-phenyltetrazol-5-amine has been shown to enhance the activity of GABA receptors, leading to anxiolytic, antidepressant, and antipsychotic effects. Additionally, N-(3-methylbutyl)-1-phenyltetrazol-5-amine has been reported to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
N-(3-methylbutyl)-1-phenyltetrazol-5-amine has been reported to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of voltage-gated sodium channels, and the enhancement of GABA receptor activity. Additionally, N-(3-methylbutyl)-1-phenyltetrazol-5-amine has been shown to have anticonvulsant, analgesic, anxiolytic, antidepressant, and antipsychotic effects in animal models. These effects are believed to be mediated by the modulation of GABA receptor activity and the inhibition of voltage-gated sodium channels.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-methylbutyl)-1-phenyltetrazol-5-amine has several advantages for lab experiments, including its high potency and selectivity for GABA receptors. Additionally, N-(3-methylbutyl)-1-phenyltetrazol-5-amine has been shown to have low toxicity and good pharmacokinetic properties in animal models. However, the limitations of N-(3-methylbutyl)-1-phenyltetrazol-5-amine include its limited solubility in aqueous solutions and the lack of human clinical data. Therefore, further studies are needed to evaluate the safety and efficacy of N-(3-methylbutyl)-1-phenyltetrazol-5-amine in humans.
Orientations Futures
N-(3-methylbutyl)-1-phenyltetrazol-5-amine has several potential future directions, including the development of new analogs with improved pharmacokinetic properties and the evaluation of its efficacy in human clinical trials. Additionally, N-(3-methylbutyl)-1-phenyltetrazol-5-amine could be used as a tool compound to study the role of GABA receptors in various neurological and psychiatric disorders. Furthermore, N-(3-methylbutyl)-1-phenyltetrazol-5-amine could be used in combination with other drugs to enhance their therapeutic effects. Therefore, further studies are needed to explore the full potential of N-(3-methylbutyl)-1-phenyltetrazol-5-amine in scientific research.
Conclusion:
N-(3-methylbutyl)-1-phenyltetrazol-5-amine is a novel compound with potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in several scientific studies. N-(3-methylbutyl)-1-phenyltetrazol-5-amine has been reported to have anxiolytic, antidepressant, and antipsychotic effects in animal models, and its mechanism of action involves the modulation of GABA receptor activity and the inhibition of voltage-gated sodium channels. N-(3-methylbutyl)-1-phenyltetrazol-5-amine has several advantages for lab experiments, including its high potency and selectivity for GABA receptors, but further studies are needed to evaluate its safety and efficacy in humans. The future directions of N-(3-methylbutyl)-1-phenyltetrazol-5-amine include the development of new analogs, the evaluation of its efficacy in human clinical trials, and its use as a tool compound in scientific research.
Méthodes De Synthèse
N-(3-methylbutyl)-1-phenyltetrazol-5-amine can be synthesized using various methods, including the reaction of 3-methyl-1-butanol with phenylhydrazine to form 3-methyl-1-phenylhydrazine, followed by reaction with sodium azide and copper sulfate to form the tetrazole ring. Another method involves the reaction of 3-methyl-1-phenylhydrazine with ethyl chloroformate, followed by reaction with sodium azide and copper sulfate. These methods have been optimized to obtain high yields and purity of N-(3-methylbutyl)-1-phenyltetrazol-5-amine.
Applications De Recherche Scientifique
N-(3-methylbutyl)-1-phenyltetrazol-5-amine has shown potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. This compound has been reported to have anxiolytic, antidepressant, and antipsychotic effects in animal models. N-(3-methylbutyl)-1-phenyltetrazol-5-amine has also been shown to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and mood disorders. Additionally, N-(3-methylbutyl)-1-phenyltetrazol-5-amine has been reported to have anticonvulsant and analgesic effects in animal models.
Propriétés
IUPAC Name |
N-(3-methylbutyl)-1-phenyltetrazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5/c1-10(2)8-9-13-12-14-15-16-17(12)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXFKKJFWLZLBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC1=NN=NN1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylbutyl)-1-phenyltetrazol-5-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

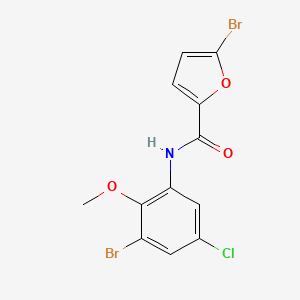
![2-[(Furan-2-ylmethyl)amino]-2-oxoethyl 2-chlorobenzoate](/img/structure/B7477199.png)
![[2-Oxo-2-(thiophen-2-ylmethylamino)ethyl] 2,4-dihydroxybenzoate](/img/structure/B7477205.png)
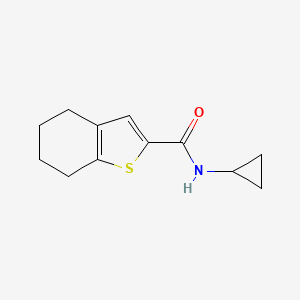
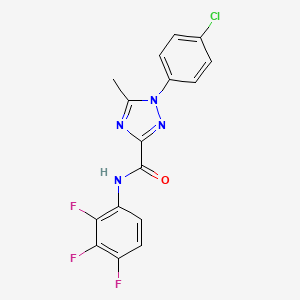
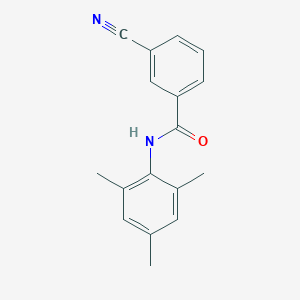
![Ethyl 4-[4-[(3,4-difluorophenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7477245.png)
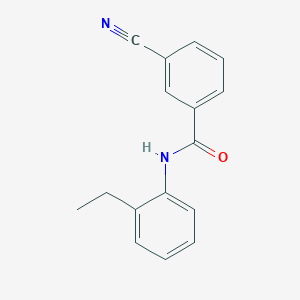
![4-Chloro-2-phenyl-5-{[(pyridin-3-yl)methyl]amino}-2,3-dihydropyridazin-3-one](/img/structure/B7477263.png)
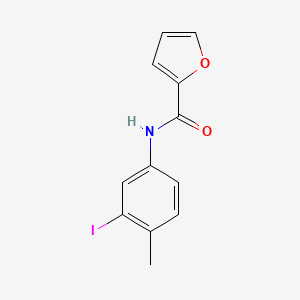
![(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B7477283.png)

![2-[(3-Methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetonitrile](/img/structure/B7477301.png)
